molecular formula C12H14ClN3 B6265192 rac-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine hydrochloride CAS No. 2307731-59-3

rac-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine hydrochloride

Cat. No. B6265192
CAS RN: 2307731-59-3
M. Wt: 235.7
InChI Key:
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Description

Rac-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine hydrochloride, also known as Rac-PPCP, is an organic compound that is widely used in scientific research. It is a chiral cyclopropane derivative of racemic 1-phenyl-1H-pyrazol-4-amine and is commercially available as a hydrochloride salt. Rac-PPCP has been used in a variety of scientific applications, including drug development, organic synthesis, and biochemistry.

Scientific Research Applications

Rac-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine hydrochloride has been used in a variety of scientific research applications. It has been used as a chiral ligand in asymmetric catalysis, as a model compound for the study of chiral recognition, and as a substrate in the study of enzyme-catalyzed reactions. It has also been used in the synthesis of new chiral compounds and as a tool for the study of drug metabolism.

Mechanism of Action

Rac-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine hydrochloride is known to interact with a variety of enzymes, receptors, and other molecules. Its mechanism of action is complex and not fully understood. It is thought to interact with chiral recognition sites on enzymes, receptors, and other molecules, leading to the formation of a complex that can either inhibit or activate a reaction. It is also thought to interact with other molecules, such as fatty acids, to form a complex that can modulate the activity of enzymes or receptors.
Biochemical and Physiological Effects
rac-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as to modulate the activity of receptors involved in signal transduction pathways. It has also been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

Rac-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine hydrochloride has several advantages for use in laboratory experiments. It is commercially available, inexpensive, and easy to synthesize. It is also a chiral compound, which makes it useful for the study of chiral recognition and asymmetric catalysis. However, it is not suitable for use in drug development due to its relatively low potency.

Future Directions

Rac-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine hydrochloride has a variety of potential future applications. It could be used in the development of new chiral drugs or as a tool in the study of drug metabolism and signal transduction pathways. It could also be used for the synthesis of new chiral compounds or as a model compound for the study of enzyme-catalyzed reactions. Additionally, it could be used for the development of new catalysts for asymmetric catalysis or for the study of chiral recognition.

Synthesis Methods

Rac-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine hydrochloride is synthesized by the reaction of racemic 1-phenyl-1H-pyrazol-4-amine with cyclopropanecarboxylic acid in the presence of anhydrous aluminum chloride and a catalytic amount of pyridine. The reaction is typically carried out in a solvent such as dichloromethane or toluene. This method of synthesis produces a racemic mixture of the cyclopropane derivative, which is then purified by recrystallization or chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine hydrochloride involves the reaction of a cyclopropane compound with a pyrazole compound in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "Cyclopropane compound", "Pyrazole compound", "Reducing agent", "Hydrochloric acid", "Solvent" ], "Reaction": [ "The cyclopropane compound is reacted with the pyrazole compound in the presence of the reducing agent and solvent to form an intermediate.", "The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the desired product.", "The product is isolated and purified using standard techniques." ] }

CAS RN

2307731-59-3

Product Name

rac-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine hydrochloride

Molecular Formula

C12H14ClN3

Molecular Weight

235.7

Purity

0

Origin of Product

United States

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